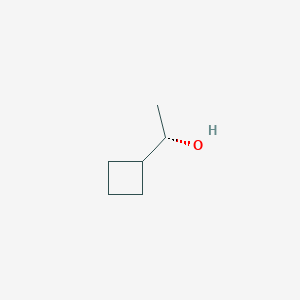

(1S)-1-cyclobutylethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclobutylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGPCAYJUYSJJS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563594-44-4 | |

| Record name | (1S)-1-cyclobutylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S)-1-cyclobutylethan-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (1S)-1-cyclobutylethan-1-ol

Foreword

This compound is a chiral secondary alcohol that has garnered attention as a valuable synthetic intermediate in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates both a stereogenic center and a strained cyclobutane ring, makes it a compelling building block for creating complex, three-dimensional molecules. The cyclobutane moiety is increasingly recognized in drug design as a metabolically robust bioisostere and a rigid scaffold capable of orienting pharmacophoric elements in a precise manner.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and analytical considerations for this compound, tailored for researchers and professionals in drug development.

Physicochemical and Chiroptical Properties

The fundamental properties of this compound define its behavior in chemical systems. While some experimental data is sparse, key properties can be tabulated based on data for the racemic mixture and established chemical principles.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 1563594-44-4 | [1] |

| Appearance | Expected to be a colorless liquid | - |

| Boiling Point | 144.5 °C (for racemate) | [3] |

| Density | ~1.0 g/cm³ (for racemate) | [3] |

| Specific Rotation ([α]D) | Data not available in literature. The value would be equal in magnitude but opposite in sign to its (1R)-enantiomer. It must be determined experimentally via polarimetry. | [4][5] |

| LogP | 1.09 (Calculated for racemate) | [3] |

Note: The lack of a published specific rotation value underscores the niche character of this specific enantiomer. For any synthetic endeavor, experimental determination of this value is a critical step for characterization and establishing enantiomeric purity.

Spectroscopic Analysis

Structural elucidation relies on standard spectroscopic techniques. Below are the expected spectral data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural confirmation. The expected chemical shifts in CDCl₃ are detailed below.

Expected ¹H NMR (CDCl₃, 400-500 MHz) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.5-3.7 | Quintet or dq | 1H | H -C-OH | The proton on the stereocenter, coupled to the methyl group and the methine proton on the cyclobutane ring. |

| ~2.4-2.6 | Quintet | 1H | CH -cyclobutyl | The single proton on the cyclobutane ring attached to the stereocenter. |

| ~1.7-2.1 | Multiplet | 4H | CH₂ (x2) | The two methylene groups on the cyclobutane ring adjacent to the substituted carbon. |

| ~1.5-1.7 | Multiplet | 2H | CH₂ | The single methylene group on the cyclobutane ring opposite the substituted carbon. |

| ~1.1-1.2 | Doublet | 3H | CH₃ | The methyl group protons, coupled to the proton on the stereocenter. |

| Variable (~1.5-3.0) | Broad Singlet | 1H | OH | The hydroxyl proton; its shift is concentration and solvent dependent. |

Expected ¹³C NMR (CDCl₃, 100-125 MHz) Data:

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~73-75 | C -OH |

| ~45-47 | C H-cyclobutyl |

| ~25-27 | C H₂ (x2) |

| ~22-24 | C H₃ |

| ~18-20 | C H₂ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the O-H and C-O stretching frequencies of the alcohol.

| Frequency (cm⁻¹) | Description of Vibration |

|---|---|

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1100 (strong) | C-O stretch (secondary alcohol) |

Enantioselective Synthesis: A Core Workflow

The most reliable and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 1-cyclobutylethan-1-one (also known as cyclobutyl methyl ketone). Asymmetric transfer hydrogenation, particularly using Noyori-type catalysts, represents the state-of-the-art for this transformation due to its high efficiency, excellent enantioselectivity, and operational simplicity.[6][7]

The causality behind this choice lies in the catalyst's mechanism. A chiral ligand, typically a tosylated diamine, coordinates to a ruthenium center. This complex facilitates the transfer of hydrogen from a donor (like 2-propanol or a formic acid/triethylamine mixture) to the ketone in a stereochemically controlled manner, favoring one of the two enantiotopic faces of the carbonyl group.[3][6]

Caption: Workflow for Enantioselective Synthesis.

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established Noyori-type asymmetric transfer hydrogenation procedures. Researchers should optimize conditions for their specific setup.

-

Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 1-cyclobutylethan-1-one (1.0 eq).

-

Solvent and Hydrogen Source: Add a 5:2 mixture of formic acid and triethylamine (which acts as both solvent and hydrogen source). The solution should be degassed prior to use.

-

Catalyst Addition: Add the chiral ruthenium catalyst, for instance, RuCl (0.005-0.01 eq). The choice of the (S,S)-ligand is critical for obtaining the (S)-alcohol.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure by NMR and IR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Stereochemical Integrity and Analysis

Ensuring the enantiopurity of the final product is paramount, especially in a drug development context.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound. The principle involves passing a solution of the compound through a column containing a chiral stationary phase (CSP). The two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus, separation.

Typical HPLC Method Parameters:

-

Column: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often effective for separating chiral alcohols.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.

-

Flow Rate: ~1.0 mL/min.

-

Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Key Chemical Transformations

The hydroxyl group of this compound serves as a versatile functional handle for subsequent synthetic manipulations.

-

Oxidation: The secondary alcohol can be cleanly oxidized back to the parent ketone, 1-cyclobutylethan-1-one, using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. This transformation is useful if the alcohol needs to be temporarily protected or if the ketone itself is a desired intermediate.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions (Sₙ2), typically proceeding with inversion of configuration to yield (1R)-substituted products.

-

Esterification: Reaction with an acyl chloride or carboxylic acid (under Fischer esterification conditions) yields the corresponding ester, which can be a key step in building more complex molecular architectures.

Applications in Drug Development

The structural features of this compound make it a valuable building block for pharmaceutical candidates.

-

Rigid Scaffold: The cyclobutane ring provides a conformationally restricted scaffold. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Metabolic Stability: The four-membered ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or other cyclic systems.

-

Vectorial Orientation: The defined stereocenter allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket. Its use has been noted in the synthesis of kinase inhibitors where precise substituent geometry is essential for activity.[1]

Safety and Handling

Based on the data for the racemic mixture, 1-cyclobutylethanol is a flammable liquid and vapor that causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

GHS Hazard Statements: H226, H315, H319, H335[4]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a potent chiral building block whose value is derived from its unique combination of a stereogenic center and a strained carbocyclic ring. While detailed characterization data for this specific enantiomer is not widely published, its synthesis via well-established asymmetric reduction methodologies is straightforward. Its utility as a synthetic intermediate, particularly for constructing metabolically stable and conformationally constrained drug candidates, ensures its continued relevance for researchers and scientists in the field of drug discovery and development.

References

- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2889-2940.

- PubChem. (n.d.). 1-Cyclobutylethan-1-ol. National Center for Biotechnology Information.

- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Synthesis, 47(20), 3071-3084.

- Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation.

- BenchChem. (n.d.). This compound.

- Chemsrc. (2025). 1-Cyclobutylethanol.

- You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.

- Alexakis, A., & Müller, D. (2013). Formation of Quaternary Stereogenic Centers by Copper-Catalyzed Asymmetric Conjugate Addition Reactions of Alkenylaluminums to Trisubstituted Enones. Chemistry – A European Journal.

- Nasiri, F., & Sadeghzadeh, M. (2008). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of Chemical Sciences.

- BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Reduction of 2-Methylcyclobutan-1-one to 2-Methylcyclobutanol.

- Ambeed. (n.d.). (1S)-1-cyclobutylethanol.

- Belkacem, N., & Gherraf, N. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal.

- Sigma-Aldrich. (n.d.). Ethyl propionylacetate.

- BenchChem. (n.d.). 1-Cyclobutylethanol.

- PubChem. (n.d.). 1-Cyclobutylethan-1-ol Safety and Hazards. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones.

- Heider, J., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology.

- PubChem. (n.d.). (1S)-1-cyclopentylethan-1-ol. National Center for Biotechnology Information.

- Nyigo, V. A., et al. (2016). Isolation and identification of euphol and β-sitosterol from the dichloromethane extracts of Synadenium glaucescens.

- Duddeck, H., et al. (2002). Combination of 1H and 13C NMR Spectroscopy.

- Stoyanov, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

- Ashenhurst, J. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess. Master Organic Chemistry.

- Wikipedia. (n.d.). Specific rotation.

- Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

-

ResearchGate. (2025). Synthesis, Characterization, and Electronic and Structural Calculations of Some 1,4-Disubstituted Cyclopenta[d][2][8]oxazines. Retrieved from a valid URL.

- ResearchGate. (2024). Synthesis and characterization of a novel eight-membered cyclo-1,3,3,5,7,7-hexaphenyl-1,5-dibora-3,7-disiloxane and 4,4ˈ-bipyridine, 1D adduct.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. 1-Cyclobutylethanol | CAS#:7515-29-9 | Chemsrc [chemsrc.com]

- 4. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Analytical Imperative for Chiral Secondary Alcohols

An In-depth Technical Guide to the Spectroscopic Characterization of (1S)-1-cyclobutylethan-1-ol

In the landscape of modern drug development and asymmetric synthesis, the precise structural and stereochemical elucidation of chiral molecules is paramount. This compound, a chiral secondary alcohol, represents a structural motif whose characterization demands a multi-faceted analytical approach. The absolute configuration at the stereocenter dictates its biological activity and chemical reactivity, making unambiguous identification essential. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, the focus extends beyond mere data presentation to the underlying principles, field-proven experimental protocols, and the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For chiral molecules like this compound, NMR not only confirms the carbon-hydrogen framework but can also be adapted to verify its specific stereochemistry.[2][3]

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is critically dependent on meticulous sample preparation.[4] The following protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring important signals.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Sample Depth & Handling: The final sample height in the tube should be approximately 4-5 cm.[4] Wipe the exterior of the tube clean before inserting it into the spinner turbine.

-

Spectrometer Setup: Place the sample in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, perform shimming to optimize magnetic field homogeneity, and tune the probe for the desired nucleus (¹H or ¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the signals for protons on the oxygen-bearing carbon are deshielded by the electronegative oxygen and typically appear in the 3.4-4.5 ppm range.[5][6] The proton of the hydroxyl group itself is variable and often appears as a broad singlet, which can be exchanged with D₂O to confirm its identity.[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.4 - 3.6 | Doublet of Quartets (dq) or Multiplet | 1H | CH-OH | Coupled to the adjacent methyl protons (quartet) and the methine proton on the cyclobutane ring (doublet). |

| ~ 2.2 - 2.5 | Multiplet | 1H | CH (cyclobutyl) | Methine proton on the cyclobutane ring adjacent to the stereocenter. |

| ~ 1.7 - 2.1 | Multiplet | 4H | CH₂ (cyclobutyl) | Diastereotopic methylene protons on the cyclobutane ring. |

| ~ 1.5 - 1.7 | Multiplet | 2H | CH₂ (cyclobutyl) | Methylene protons on the cyclobutane ring. |

| ~ 1.2 - 1.3 | Doublet | 3H | CH₃ | Coupled to the single proton on the adjacent CH-OH group. |

| Variable (e.g., 1.5 - 3.0) | Broad Singlet | 1H | O-H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O shake.[6] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.[7] Due to the chirality, all six carbon atoms in this compound are chemically non-equivalent and should produce six distinct signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8]

| Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment | Rationale |

| ~ 70 - 75 | CH (positive) | C H-OH | The carbinol carbon is significantly deshielded by the attached oxygen atom.[6][9] |

| ~ 45 - 50 | CH (positive) | C H (cyclobutyl) | Methine carbon of the cyclobutane ring. |

| ~ 25 - 30 | CH₂ (negative) | C H₂ (cyclobutyl) | The two methylene carbons adjacent to the methine carbon are diastereotopic and will have slightly different shifts. |

| ~ 23 - 26 | CH₃ (positive) | C H₃ | The methyl group carbon. |

| ~ 15 - 20 | CH₂ (negative) | C H₂ (cyclobutyl) | The single methylene carbon opposite the point of substitution. |

Confirming Absolute Stereochemistry

While standard NMR confirms the molecular structure, assigning the absolute (S)-configuration requires specialized techniques. One established method is the use of a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).[2] By converting the alcohol into two diastereomeric Mosher's esters (one with (R)-Mosher's acid and one with (S)-Mosher's acid), the resulting diastereomers will exhibit measurably different chemical shifts in their NMR spectra, allowing for the unambiguous assignment of the original alcohol's stereocenter.[2][10][11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to specific molecular vibrations, providing a characteristic "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)

For liquid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[13][14]

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.[13]

-

Sample Application: Place 1-2 drops of the liquid alcohol directly onto the ATR crystal, ensuring the entire surface is covered.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[14]

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.[12]

Spectral Analysis

The IR spectrum of a single enantiomer is identical to that of its racemate.[15] Therefore, the gas-phase IR spectrum of 1-cyclobutylethanol available from the NIST Chemistry WebBook is representative.[16] The key is to identify the characteristic absorptions that confirm the alcohol functionality.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~ 3300 - 3600 | Strong, Broad | O-H Stretch | Indicative of the hydroxyl group, broadened due to hydrogen bonding.[5] |

| ~ 2850 - 3000 | Strong | C-H Stretch | Aliphatic C-H stretching from the ethyl and cyclobutyl groups. |

| ~ 1050 - 1260 | Strong | C-O Stretch | Characteristic of a secondary alcohol.[5] |

| ~ 1450 | Medium | C-H Bend | Methylene scissoring vibrations. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[17] For volatile compounds like 1-cyclobutylethan-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.

Principles of EI-MS Fragmentation of Cyclic Alcohols

In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation. For cyclic alcohols, characteristic fragmentation pathways include:

-

Alpha-Cleavage: Cleavage of a bond adjacent to the carbon bearing the hydroxyl group. This is often a dominant pathway for alcohols as it leads to a resonance-stabilized oxonium ion.[20][21]

-

Ring Cleavage: Fragmentation of the cyclobutane ring itself.[18][19]

Predicted Mass Spectrum

The molecular weight of C₆H₁₂O is 100.16 g/mol .[22] The EI mass spectrum is predicted to show a weak or absent molecular ion peak at m/z 100 due to the instability of the initial radical cation.[19] The major fragments are anticipated as follows:

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Identity of Fragment | Fragmentation Pathway |

| 100 | Low to Absent | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 85 | Medium | [C₅H₉O]⁺ | α-Cleavage: Loss of •CH₃ radical |

| 82 | Medium | [C₆H₁₀]⁺• | Dehydration: Loss of H₂O |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage or α-cleavage (loss of •C₃H₅O)[18][19] |

| 45 | High | [C₂H₅O]⁺ | α-Cleavage: Loss of •C₄H₇ (cyclobutyl) radical |

| 43 | High | [C₃H₇]⁺ | Fragmentation of the cyclobutyl ring |

The base peak (most abundant fragment) is likely to be at m/z 45, 57, or 43, resulting from the formation of highly stable secondary carbocations or resonance-stabilized oxonium ions.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise carbon-hydrogen framework and, with chiral auxiliaries, can establish the absolute stereochemistry. IR spectroscopy provides rapid confirmation of the essential alcohol functional group. Finally, mass spectrometry determines the molecular weight and offers structural clues through predictable fragmentation patterns characteristic of cyclic secondary alcohols. Together, these techniques provide a self-validating system for the complete and unambiguous characterization of this important chiral building block.

References

-

Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Homework.Study.com. Does stereochemistry matter with NMR?. [Link]

-

A. P. et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44, 267–316. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Wikipedia. Chiral analysis. [Link]

-

Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. [Link]

-

Tormena, C. F. et al. (2004). Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II). ResearchGate. [Link]

-

The Royal Society of Chemistry. 1H- and 13C-NMR for -. [Link]

-

NIST Chemistry WebBook. 1-Cyclobutylethanol. [Link]

-

Ferreira, A. P. et al. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. PMC - NIH. [Link]

-

University of California, San Diego. Sample preparation for FT-IR. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

NIST Chemistry WebBook. 1-Cyclobutylethanol. [Link]

-

Pescitelli, G. et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

-

AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]

-

LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. chem comm cyclobutenes exp part. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Dagaut, P. et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

-

PubChem. 1-Cyclobutylethan-1-one. [Link]

-

LibreTexts Project. Alcohol : Mass Spectra Fragmentation Patterns. [Link]

-

PubChem. 1-Cyclobutylethan-1-ol. [Link]

-

NIST Chemistry WebBook. Ethanone, 1-cyclobutyl-. [Link]

-

PubChem. (1S)-1-cyclopentylethan-1-ol. [Link]

-

SpectraBase. 1-Methyl-cyclobutanol. [Link]

-

NIST Chemistry WebBook. Cyclobutanol. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

-

LON-CAPA OCHem. Nuclear Magnetic Resonance. [Link]

-

Advanced ChemBlocks. (1R)-1-cyclobutylethan-1-amine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LON-CAPA OCHem [s10.lite.msu.edu]

- 8. azom.com [azom.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

- 16. 1-Cyclobutylethanol [webbook.nist.gov]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. whitman.edu [whitman.edu]

- 19. GCMS Section 6.10 [people.whitman.edu]

- 20. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 21. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 22. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (1S)-1-Cyclobutylethan-1-ol

Introduction

(1S)-1-Cyclobutylethan-1-ol is a chiral secondary alcohol that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a stereogenic center directly attached to a strained cyclobutane ring, presents a unique combination of steric and electronic properties. This makes it a valuable synthon for constructing complex molecular architectures with precise three-dimensional control.[1] For professionals in drug development, understanding the physical properties of such an intermediate is not merely an academic exercise; it is fundamental to reaction design, process scale-up, purification, and analytical characterization. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, explains the scientific principles behind them, and details the authoritative experimental protocols required for their verification.

Core Physicochemical and Computed Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. While extensive experimental data for this specific chiral intermediate is not broadly published, we can consolidate known identifiers with highly reliable computed properties to form a robust profile.

| Property | Value | Source |

| IUPAC Name | (1S)-1-cyclobutylethanol | [1] |

| Synonyms | (S)-1-cyclobutylethan-1-ol | N/A |

| CAS Number | 1563594-44-4 | [1] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Appearance | Solid (racemate) | [3] |

| Boiling Point | Not experimentally reported. Estimated based on analogous alcohols to be in the range of 150-165 °C at atmospheric pressure. | [4][5] |

| Density | Not experimentally reported. Estimated to be ~0.9 g/mL. | N/A |

| Water Solubility | Low to moderate. As a small alcohol, it is expected to have some solubility due to hydrogen bonding, but the C6 hydrocarbon structure limits miscibility.[5][6][7] | N/A |

| logP (Octanol/Water) | 1.605 (Crippen Method, Calculated) | [8] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 1 | [2] |

| InChI Key | PFGPCAYJUYSJJS-YFKPBYRVSA-N | [1] |

Expertise in Context: The Significance of Hydrogen Bonding

The physical properties of this compound are dominated by the presence of the hydroxyl (-OH) group. This polar functional group allows the molecule to act as both a hydrogen bond donor (via the hydrogen) and acceptor (via the oxygen's lone pairs).[4][5] This intermolecular hydrogen bonding is significantly stronger than the van der Waals forces present in hydrocarbons of similar molecular weight.[4] Consequently, more energy is required to overcome these forces, leading to a substantially higher boiling point than non-polar analogues like cyclohexane or hexane.[4] Similarly, this ability to form hydrogen bonds with water molecules accounts for its partial solubility, a property that diminishes rapidly as the non-polar alkyl chain length increases in alcohols.[6][7][9]

Stereochemistry and Optical Activity: The Defining Property

The most critical physical property of this compound is its chirality. The prefix "(1S)" denotes the absolute configuration at the stereocenter (the carbon atom bonded to the -OH group), as defined by the Cahn-Ingold-Prelog priority rules. Its non-superimposable mirror image is the (1R)-enantiomer.

Enantiomers possess identical physical properties such as boiling point, density, and solubility in achiral solvents.[10] However, they are distinguished by their interaction with plane-polarized light. A solution of a pure enantiomer will rotate the plane of this light, a phenomenon known as optical activity .[10]

-

Dextrorotatory (+): Rotates light in a clockwise direction.

-

Levorotatory (-): Rotates light in a counter-clockwise direction.

The direction and magnitude of rotation are intrinsic properties of the molecule. While the specific rotation for this compound is not reported in public databases, it is axiomatically understood that it will be equal in magnitude and opposite in sign to its (1R)-enantiomer.

Caption: Workflow for measuring optical activity using a polarimeter.

Analytical and Spectroscopic Characterization Profile

Confirming the identity, structure, and purity of this compound requires a multi-technique analytical approach. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key features would include:

-

A doublet for the methyl (-CH₃) protons.

-

A multiplet (likely a quartet of doublets) for the methine proton (-CHOH).

-

A series of complex multiplets for the seven protons of the cyclobutyl ring.

-

A singlet for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct signals, corresponding to the six carbon atoms in the molecule:

-

One signal for the methyl carbon.

-

One signal for the carbinol carbon (-CHOH).

-

Three distinct signals for the cyclobutyl carbons (due to symmetry, two pairs of carbons might be equivalent or nearly so, depending on ring puckering dynamics).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Based on data for the racemic 1-cyclobutylethanol, the following characteristic absorptions are expected[11][12]:

-

~3350 cm⁻¹ (broad): A strong, broad peak indicative of the O-H stretching vibration, characteristic of an alcohol and broadened by hydrogen bonding.

-

~2850-3000 cm⁻¹ (strong): Multiple sharp peaks corresponding to the C-H stretching of the alkyl groups.

-

~1090 cm⁻¹ (strong): A C-O stretching vibration, typical for a secondary alcohol.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 100. Key fragmentation patterns for secondary alcohols often include the loss of an alkyl group or a water molecule. A prominent peak at m/z = 85 (loss of the methyl group) and m/z = 82 (loss of water) would be anticipated.

Caption: A typical analytical workflow for synthesis and verification.

Authoritative Experimental Protocols

The trustworthiness of a chiral intermediate hinges on rigorous, validated analytical methods. The following protocols describe how a researcher would experimentally determine the key physical properties related to its stereochemical integrity.

Protocol 1: Determination of Specific Rotation [α]

Causality: The specific rotation is a standardized physical constant for a chiral compound. This protocol ensures reproducibility by controlling for concentration, path length, temperature, and wavelength, as these variables directly influence the observed rotation.[13] The sodium D-line (589 nm) is the historical and most common standard wavelength used for this purpose.[13]

Methodology:

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound. Dissolve the sample in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform) in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is homogenous. This creates a precisely known concentration (c) in g/mL.

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 30 minutes to ensure a stable light output.

-

Calibration (Blank Measurement): Fill the polarimeter cell (with a known path length, l, typically 1 decimeter) with the pure solvent used in Step 1. Place the cell in the polarimeter and take a reading. This "blank" value should be zeroed out to correct for any slight rotation caused by the solvent or the cell itself.

-

Sample Measurement: Empty and dry the cell, then rinse it with a small amount of the sample solution. Fill the cell with the sample solution, ensuring no air bubbles are in the light path.

-

Data Acquisition: Place the filled cell back into the instrument and record the observed rotation (α). Take at least three independent readings and average them to minimize random error. Note the temperature (T) during the measurement.

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (c × l)

-

[α]ᵀλ = Specific rotation at temperature T and wavelength λ (D-line)

-

α = Observed rotation in degrees

-

c = Concentration in g/mL

-

l = Path length in decimeters (dm)

-

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Causality: Enantiomeric excess (% ee) is a measure of the purity of a chiral sample. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this measurement. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[14][15]

Methodology:

-

Column Selection: Select an appropriate chiral column. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral alcohols.[14]

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 hexane:isopropanol mixture. The mobile phase must be filtered and degassed to prevent damage to the pump and detector.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., ~1 mg/mL). It is also necessary to have a sample of the racemate (a 50:50 mixture of both enantiomers) to establish the retention times for both the (S) and (R) forms.

-

Instrument Setup: Set up the HPLC system with the chiral column, an appropriate flow rate (e.g., 1.0 mL/min), and a UV detector set to a wavelength where the analyte absorbs (typically low UV, ~210 nm, for alcohols without a chromophore).

-

Analysis:

-

First, inject the racemic sample to determine the retention times (t_R) and resolution of the two enantiomer peaks.

-

Next, inject the this compound sample under the identical conditions.

-

-

Data Analysis and Calculation:

-

Identify the two peaks in the chromatogram corresponding to the (S) and (R) enantiomers.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

-

Handling, Storage, and Safety

As a secondary alcohol, this compound should be handled with standard laboratory precautions. Based on GHS data for the racemate, it is considered a flammable liquid and may cause skin and eye irritation.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chiral building block whose utility is defined by its precise three-dimensional structure. While a complete set of experimentally determined physical constants is not available in the public domain, its properties can be reliably predicted based on established chemical principles. More importantly, the analytical protocols outlined in this guide provide the necessary framework for researchers to rigorously verify the identity, purity, and stereochemical integrity of this compound in their own laboratories. This commitment to robust analytical validation is paramount to ensuring the reliability and reproducibility of its application in the synthesis of next-generation pharmaceuticals and complex molecules.

References

-

Chemguide. (n.d.). An Introduction to Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). 1-Cyclobutylethanol. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

-

BYJU'S. (n.d.). Alcohols: Physical and Chemical Properties. Retrieved from [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1-Cyclobutylethanol. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutylethan-1-ol. CID 142262. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Cyclobutylethanol (CAS 38401-41-1). Retrieved from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Al-Majdhoub, M., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH National Library of Medicine. Retrieved from [Link]

-

Zhang, Y., et al. (2025, March 27). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. Journal of Chromatographic Science, 63(4). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclobutylethanol | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Cyclobutylethanol (CAS 38401-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1-Cyclobutylethanol [webbook.nist.gov]

- 12. 1-Cyclobutylethanol [webbook.nist.gov]

- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of the Strained Ring: A Technical Guide to the Synthesis of Chiral Cyclobutane Derivatives

Abstract

The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and natural product synthesis. Its inherent ring strain and unique three-dimensional geometry bestow novel pharmacological properties and provide a powerful platform for accessing diverse chemical space. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of chiral cyclobutane derivatives. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings, practical experimental considerations, and the strategic application of these methodologies in the synthesis of complex, biologically active molecules. Detailed, field-proven protocols, comparative data, and mechanistic visualizations are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel molecular architectures.

Introduction: The Rising Prominence of the Four-Membered Ring

Historically, the synthesis of cyclobutanes was often perceived as a formidable challenge due to the inherent ring strain of approximately 26 kcal/mol. However, this very strain is now recognized as a key attribute, rendering cyclobutanes as versatile synthetic intermediates that can undergo a variety of ring-opening and rearrangement reactions.[1] In the context of drug discovery, the rigid, puckered conformation of the cyclobutane ring provides a unique scaffold for the precise spatial arrangement of pharmacophoric elements, often leading to enhanced binding affinity, improved metabolic stability, and novel intellectual property.[2]

This guide will navigate the principal strategies for the asymmetric construction of chiral cyclobutane rings, with a focus on methods that offer high levels of stereocontrol and functional group tolerance. We will explore the nuances of [2+2] cycloaddition reactions, the elegance of ring contraction strategies, and the burgeoning field of C-H functionalization.

The Workhorse: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition, the formal combination of two unsaturated systems to form a cyclobutane ring, stands as the most direct and widely employed strategy for their construction. This transformation can be initiated through various means, each with its own set of advantages and mechanistic considerations.

Photochemical [2+2] Cycloadditions: Harnessing the Power of Light

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high stereospecificity.[3] The reaction is typically initiated by the photoexcitation of an enone to its triplet state, which then engages with an alkene in a stepwise fashion through a 1,4-diradical intermediate.

A significant challenge in asymmetric photocycloadditions is overcoming the racemic background reaction that occurs from direct photoexcitation of the substrate.[4] A dual-catalyst system, employing a visible-light-absorbing photosensitizer and a chiral Lewis acid co-catalyst, has emerged as an elegant solution to this problem.[4]

Mechanism of a Dual-Catalyst Enantioselective Photochemical [2+2] Cycloaddition:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalytic, Asymmetric Eliminative [4+2] Cycloaddition of Allylidene Malononitriles with Enals: Rapid Entry to Cyclohexadiene-Embedding Linear and Angular Polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (1S)-1-Cyclobutylethan-1-ol: A Chiral Synthon in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the demand for structurally novel and stereochemically defined building blocks is incessant. Chiral alcohols, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures. This guide delves into the synthesis, properties, and applications of (1S)-1-cyclobutylethan-1-ol, a chiral secondary alcohol featuring a unique cyclobutane moiety. The incorporation of the strained four-membered ring imparts distinct conformational constraints and metabolic stability, making it an attractive scaffold in drug design.[1] This document provides a comprehensive overview of stereoselective synthetic routes, detailed experimental protocols, and the strategic application of this chiral synthon in the development of therapeutic agents.

Introduction: The Significance of Chiral Cyclobutanes in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable motif in modern drug discovery.[1] Its rigid, puckered three-dimensional structure offers a unique conformational landscape that can be exploited to enhance the pharmacological properties of small molecules.[1] When incorporated into drug candidates, the cyclobutane scaffold can improve metabolic stability, modulate receptor binding affinity, and serve as a bioisosteric replacement for other functional groups.[1]

The introduction of chirality to the cyclobutane framework further expands its utility, allowing for the precise spatial arrangement of pharmacophoric elements. This compound, with its stereocenter adjacent to the cyclobutane ring, is a prime example of a chiral building block that provides access to a diverse range of enantiomerically pure cyclobutane derivatives.[2] Its strategic importance lies in its ability to serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[3]

Stereoselective Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is paramount to its application in drug discovery. The primary strategies for its preparation involve the asymmetric reduction of the prochiral precursor, cyclobutyl methyl ketone.

Asymmetric Transfer Hydrogenation (ATH) via Noyori-Type Catalysis

A highly effective and widely adopted method for the synthesis of this compound is the Noyori-type asymmetric transfer hydrogenation (ATH) of cyclobutyl methyl ketone.[2] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand and utilizes a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture.[4]

The mechanism of Noyori ATH involves the formation of a ruthenium hydride species which coordinates to the ketone. The chiral ligand environment dictates the facial selectivity of hydride delivery to the carbonyl carbon, resulting in the formation of one enantiomer of the alcohol in high excess.[4]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Chiral Cyclobutyl Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a rigid scaffold that can enhance metabolic stability, improve binding affinity, and offer novel intellectual property. This in-depth technical guide navigates the fascinating journey of chiral cyclobutyl systems, from their initial discovery and the early struggles to control their stereochemistry, to the sophisticated asymmetric synthetic strategies that now grant chemists precise control over their architecture. We will explore the pivotal historical milestones, delve into the mechanistic underpinnings of key synthetic transformations, and provide detailed protocols for the synthesis of these valuable building blocks, underscoring their profound impact on the development of next-generation therapeutics.

The Dawn of the Four-Membered Ring: A Historical Perspective

The story of cyclobutane is one of perseverance against the prevailing theories of the time. In the late 19th century, the Baeyer strain theory suggested that small rings would be highly unstable and thus difficult to synthesize. However, the allure of these unique structures spurred chemists to challenge this dogma.

The First Synthesis: Willstätter's Breakthrough

The first successful synthesis of the parent cyclobutane was reported in 1907 by the German chemist and Nobel laureate Richard Willstätter, along with his colleague James Bruce.[1][2][3][4][5] Their approach involved the hydrogenation of cyclobutene, which itself was obtained through a multi-step synthesis from cyclobutanedicarboxylic acid. This seminal work opened the door to the exploration of the fundamental properties of the cyclobutane ring.

The Emergence of Stereochemistry and the First Chiral Cyclobutane

While the synthesis of the parent achiral cyclobutane was a significant achievement, the control of stereochemistry remained a formidable challenge. The first documented resolution of a chiral cyclobutane derivative was that of trans-cyclobutane-1,2-dicarboxylic acid.[6] This landmark achievement was accomplished through classical resolution, reacting the racemic acid with a chiral amine to form diastereomeric salts that could be separated by fractional crystallization.[7][8] This early work, though laborious, demonstrated that stable, optically active cyclobutane compounds could be isolated, paving the way for future investigations into their asymmetric synthesis.

The Photochemical Revolution: The [2+2] Cycloaddition

A pivotal moment in the history of cyclobutane synthesis was the discovery of the [2+2] photocycloaddition. The first example of such a reaction, the photodimerization of thymoquinone, was observed by C. T. Liebermann in 1877.[9] This reaction, where two alkene units combine under the influence of light to form a cyclobutane ring, would eventually become one of the most powerful tools for constructing this motif.[10][11][12][13] Early examples of intermolecular [2+2] photocycloadditions in the 1960s further expanded the synthetic utility of this transformation.[9]

The Evolution of Asymmetric Synthesis: Taming the Chiral Cyclobutane

The ability to selectively synthesize a single enantiomer of a chiral molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5][14][15][16][17] The development of asymmetric methods for constructing chiral cyclobutanes has been a major focus of synthetic organic chemistry over the past few decades.

Early Approaches: Chiral Auxiliaries and Substrate Control

Initial forays into the asymmetric synthesis of cyclobutanes often relied on the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Photochemical [2+2] cycloadditions using alkenes bearing chiral substituents were among the early strategies explored to induce chirality.[6]

The Rise of Catalytic Asymmetric Methods

A significant leap forward came with the advent of catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. A wide array of catalytic systems have been developed for the enantioselective synthesis of cyclobutanes.[18][19]

Key Catalytic Strategies Include:

-

Catalyzed [2+2] Cycloadditions: The development of chiral Lewis acids and transition metal catalysts has enabled highly enantioselective [2+2] cycloadditions between various alkenes and other unsaturated partners.[18]

-

Ring Expansion of Cyclopropylcarbinyl Precursors: Chiral catalysts can mediate the stereospecific rearrangement of cyclopropylcarbinyl systems to afford enantioenriched cyclobutanes.

-

Asymmetric Functionalization of Prochiral Cyclobutanes: This strategy involves the desymmetrization of a prochiral cyclobutane substrate using a chiral catalyst to introduce a new stereocenter.

Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist

Contemporary approaches to chiral cyclobutane synthesis are characterized by their high levels of stereocontrol, broad substrate scope, and operational simplicity.

Enantioselective [2+2] Photocycloadditions

Visible-light photocatalysis has revolutionized the field of [2+2] cycloadditions, offering a milder and more sustainable alternative to traditional UV-light-mediated reactions.[19] Chiral photosensitizers and catalysts have been developed that can mediate highly enantioselective intramolecular and intermolecular cycloadditions.

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Etherification/[2+2] Photocycloaddition Cascade [19]

This protocol describes a one-pot cascade reaction to synthesize enantioenriched oxa-[1][10]-bicyclic heptanes.

Materials:

-

Cinnamyl alcohol (1.0 equiv)

-

Allyl acetate (1.2 equiv)

-

[Ir(cod)Cl]₂ (2.5 mol%)

-

Chiral phosphoramidite ligand (5.0 mol%)

-

3,5-Cl₂C₆H₃CO₂H (10 mol%)

-

Ir(dFppy)₃ (photocatalyst, 1.0 mol%)

-

Toluene (solvent)

-

Blue LEDs

Procedure:

-

To a reaction vessel, add the cinnamyl alcohol, allyl acetate, [Ir(cod)Cl]₂, chiral phosphoramidite ligand, 3,5-Cl₂C₆H₃CO₂H, and Ir(dFppy)₃.

-

Add toluene to achieve the desired concentration.

-

Stir the reaction mixture at room temperature under an inert atmosphere.

-

Irradiate the reaction mixture with blue LEDs.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Caption: Workflow for the cascade synthesis of chiral cyclobutanes.

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes.[18] The release of ring strain provides a powerful thermodynamic driving force for a variety of transformations. Chiral catalysts can control the stereochemical outcome of BCB ring-opening reactions, leading to the formation of highly enantioenriched cyclobutane products.

Asymmetric C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, and its application to the asymmetric synthesis of chiral cyclobutanes is a rapidly developing area. Chiral catalysts can direct the selective functionalization of specific C-H bonds on a prochiral cyclobutane scaffold, providing a highly efficient route to chiral derivatives.

The Impact of Chiral Cyclobutanes in Drug Discovery

The unique properties of the cyclobutane ring have made it an increasingly popular motif in drug design. Its rigid, puckered conformation can lock a molecule into a bioactive conformation, leading to improved potency and selectivity. Furthermore, the replacement of more flexible or planar moieties, such as gem-dimethyl groups or aromatic rings, with a cyclobutane can enhance metabolic stability and improve pharmacokinetic properties.

Table 1: Examples of Drugs and Clinical Candidates Containing a Chiral Cyclobutane Moiety

| Compound Name | Therapeutic Area | Key Structural Feature |

| Boceprevir | Hepatitis C | Chiral 3-aminocyclobutanol |

| Apalutamide | Prostate Cancer | Chiral spirocyclic cyclobutane |

| PF-06651600 | Autoimmune Diseases | Chiral 3-substituted cyclobutylamine |

Future Outlook

The field of chiral cyclobutane synthesis continues to evolve at a rapid pace. The development of new catalytic systems, the exploration of novel synthetic strategies, and the application of computational methods for catalyst design and reaction optimization will undoubtedly lead to even more efficient and selective methods for constructing these valuable building blocks. As our ability to synthesize complex chiral cyclobutanes with exquisite control improves, so too will their impact on the discovery and development of innovative medicines that address unmet medical needs.

References

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Cyclobutane - Wikipedia. Wikipedia. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

-

Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

-

Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

-

Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

William Henry Perkin Jr. - Wikipedia. Wikipedia. [Link]

-

Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]

-

Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

-

Chiral resolution of the racemic cyclobutane amino acids 7. Reaction... - ResearchGate. ResearchGate. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. [Link]

-

2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. ResearchGate. [Link]

-

Cyclobutane chemistry. 1. Structure and strain energy. Journal of Chemical Education. [Link]

-

Richard Willstätter - Wikipedia. Wikipedia. [Link]

-

Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

William Henry Perkin. Yale University Department of Chemistry. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

-

Chiral resolution. chemeurope.com. [Link]

-

Richard Willstätter: Unlocking Nature's Color Palette through Chemistry. Observer Voice. [Link]

-

Sir William Henry Perkin. Science Museum Group Collection. [Link]

-

William Henry Perkin - Wikipedia. Wikipedia. [Link]

-

Richard Willstatter | Encyclopedia.com. Encyclopedia.com. [Link]

-

Chiral resolution - Wikipedia. Wikipedia. [Link]

-

Richard Willst•tter and the 1915 Nobel Prize in Chemistry. Angewandte Chemie International Edition. [Link]

-

Sir William Henry Perkin (1838 – 1907). ChemistryViews. [Link]

Sources

- 1. Cyclobutane - Wikipedia [en.wikipedia.org]

- 2. Richard Willstätter - Wikipedia [en.wikipedia.org]

- 3. observervoice.com [observervoice.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral_resolution [chemeurope.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]

- 12. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]

- 15. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Ring: A Strained Scaffold for Unlocking Biological Potential and Designing Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane motif, a four-membered carbocycle, has long been recognized for its inherent ring strain and unique puckered conformation.[1][2] While historically underutilized in medicinal chemistry due to perceived instability and synthetic challenges, a growing body of evidence has repositioned the cyclobutane ring as a powerful tool in drug discovery.[3] Its incorporation into molecular scaffolds can confer significant advantages in potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the biological significance of cyclobutane-containing molecules, from their origins in unique natural products to their strategic deployment in approved therapeutics. We will explore the fundamental physicochemical properties of the cyclobutane ring, detail its role in diverse biological activities, and provide practical insights into the synthesis and evaluation of these compelling molecules.

The Cyclobutane Scaffold: Unique Properties and Strategic Advantages

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties, which differ significantly from more common cycloalkanes like cyclopentane and cyclohexane.

Conformational Rigidity and Puckered Structure

Unlike the more flexible cyclopentane and cyclohexane rings, the cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol.[1][5] This strain forces the ring into a non-planar, puckered or "butterfly" conformation to alleviate torsional strain.[5] This inherent rigidity is a key advantage in drug design, as it can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[5] The defined three-dimensional structure of substituted cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with their biological targets.[6]

Improving Pharmacokinetic Properties

The strategic incorporation of a cyclobutane ring can significantly enhance a drug candidate's pharmacokinetic profile. By replacing metabolically labile groups (e.g., isopropyl or tert-butyl groups) with a cyclobutane moiety, medicinal chemists can block sites of metabolism, leading to increased metabolic stability and a more favorable half-life.[4][7] For instance, replacing a cyclohexyl amine with a difluorocyclobutanyl amine in the development of the IDH1 inhibitor ivosidenib was a key strategy to decrease metabolic clearance.[4]

Furthermore, the carbon-rich, three-dimensional nature of the cyclobutane scaffold can be used to access and effectively occupy hydrophobic pockets within enzyme active sites or receptor binding sites, which may not be accessible to flatter, more aromatic systems.[6]

Cyclobutanes in Nature: A Source of Diverse Bioactivity

Cyclobutane rings, though relatively rare, are found in a fascinating array of natural products from bacteria, fungi, plants, and marine organisms, where they contribute to a wide range of biological activities.[1][8]

Ladderane Fatty Acids in Anammox Bacteria

One of the most striking examples of cyclobutanes in nature is the ladderane lipids found in the membranes of anaerobic ammonium-oxidizing (anammox) bacteria.[9] These unique fatty acids contain multiple linearly fused cyclobutane rings, such as in pentacycloanammoxic acid.[9] These lipids form an exceptionally dense and impermeable membrane, which is believed to protect the bacterium from the toxic intermediates, like hydrazine, involved in the anammox process.[9]

Bioactive Alkaloids and Terpenoids

A variety of cyclobutane-containing alkaloids have been isolated from both terrestrial and marine species, exhibiting a broad spectrum of biological effects including antimicrobial, antibacterial, and antitumor activities.[8] For example, sceptrin, an antimicrobial agent isolated from the marine sponge Agelas sceptrum, is a dimeric alkaloid featuring a central cyclobutane ring.[1] Its mechanism of action involves the disruption of bacterial cell membranes.

The Dark Side of Cyclobutanes: DNA Damage and Repair

The formation of cyclobutane rings is not always beneficial. Exposure to ultraviolet (UV) radiation can induce a [2+2] cycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) in a DNA strand, forming a cyclobutane pyrimidine dimer (CPD) .[8] These lesions are the most common type of UV-induced DNA damage and can block DNA replication and transcription, leading to mutations and cell death.

Fortunately, cells have evolved sophisticated mechanisms to repair these lesions. The Nucleotide Excision Repair (NER) pathway is a major mechanism for removing CPDs in humans. This multi-step process involves recognition of the DNA distortion, excision of the damaged segment, and synthesis of a new DNA strand.

Apalutamide: A Non-Steroidal Antiandrogen

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. [10]It functions as a competitive inhibitor of the androgen receptor (AR), which is a key driver of prostate cancer cell growth. Apalutamide binds to the ligand-binding domain of the AR with high affinity, preventing androgen binding and subsequent receptor activation. [10]This action inhibits the nuclear translocation of the AR, its binding to DNA, and AR-mediated gene transcription. [10]The spirocyclic cyclobutane ring is a central feature of apalutamide's structure, contributing to its high binding affinity and antagonist activity.

| Compound | Cell Line (Prostate Cancer) | IC50 (µM) | Reference |

| Apalutamide | C4-2B | 24.7 | [5] |

| Apalutamide | MDVR (Enzalutamide-resistant) | 50.82 | [5] |

| Apalutamide | AbiR (Abiraterone-resistant) | 43.97 | [5] |

| Apalutamide | ApaR (Apalutamide-resistant) | 47.96 | [5] |

| Apalutamide | LNCaP | 0.174 | [11] |

| Apalutamide | PSN1 | 0.06 | [11] |

Experimental Protocols: Synthesis and Biological Evaluation

This section provides a representative workflow for the synthesis and biological evaluation of a cyclobutane-containing molecule, using a cyclobutane-based integrin antagonist as an example. [1]

Workflow Overview

Synthesis of a Cyclobutane-Based Integrin Antagonist Scaffold

[1] This protocol is adapted from the synthesis of cyclobutane-based RGD-mimetics.

Step 1: Synthesis of Cyclobutene Intermediate

-

To a stirred solution of the starting aldehyde (e.g., derived from ethyl levulinate) (1.0 eq) in acetonitrile (MeCN), add diethylamine (2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the resulting suspension at room temperature for 2 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography to yield the cyclobutene intermediate.

Step 2: Reduction and Functionalization

-

Dissolve the cyclobutene intermediate in a suitable solvent (e.g., methanol).

-

Perform a reduction of the double bond using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Follow with standard deprotection and functionalization steps (e.g., Friedlander synthesis) to install the desired pharmacophoric groups, yielding the cyclobutane core scaffold.

Step 3: Coupling with Side Chains

-

Couple the cyclobutane core scaffold with the desired arginine and aspartic acid mimetic side chains using standard peptide coupling reagents (e.g., HATU, DIPEA) in a solvent like DMF.

-

Purify the final compound by preparative HPLC.

In Vitro Cytotoxicity Evaluation using MTS Assay

This protocol describes a general method for assessing the cytotoxicity of a synthesized compound against a cancer cell line.

Reagent Preparation:

-

MTS Reagent: Prepare a 2 mg/mL solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) in Dulbecco's Phosphate-Buffered Saline (DPBS), pH 6.0-6.5.

-

PES Solution: Prepare a solution of the electron coupling agent, phenazine ethosulfate (PES), in the MTS solution to a final concentration of 0.21 mg/mL.

-

Filter-sterilize the final MTS/PES solution and store protected from light at -20°C.

Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-